molecular formula C37H44N10O7 B14233282 L-Histidine, L-valyl-L-histidyl-L-tryptophyl-L-tyrosyl- CAS No. 562837-55-2

L-Histidine, L-valyl-L-histidyl-L-tryptophyl-L-tyrosyl-

Cat. No.: B14233282
CAS No.: 562837-55-2
M. Wt: 740.8 g/mol
InChI Key: FBSQDGKVYPWVQB-XDIGFQIYSA-N
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Description

L-Histidine, L-valyl-L-histidyl-L-tryptophyl-L-tyrosyl- is a peptide compound composed of the amino acids L-Histidine, L-Valine, L-Histidine, L-Tryptophan, and L-Tyrosine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Histidine, L-valyl-L-histidyl-L-tryptophyl-L-tyrosyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The amino acids are activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of peptides like L-Histidine, L-valyl-L-histidyl-L-tryptophyl-L-tyrosyl- often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Histidine, L-valyl-L-histidyl-L-tryptophyl-L-tyrosyl- can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dityrosine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracetic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various alkylating agents or acylating agents.

Major Products Formed

    Oxidation: Formation of dityrosine or other oxidized derivatives.

    Reduction: Formation of free thiol groups.

    Substitution: Modified peptides with altered functional groups.

Scientific Research Applications

L-Histidine, L-valyl-L-histidyl-L-tryptophyl-L-tyrosyl- has several applications in scientific research:

    Biochemistry: Used as a model peptide to study protein folding and interactions.

    Medicine: Potential therapeutic applications in drug delivery and as a bioactive peptide.

    Industry: Utilized in the development of biosensors and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Histidine, L-valyl-L-histidyl-L-tryptophyl-L-tyrosyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction, enzyme activity, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    L-Histidine: An essential amino acid involved in protein synthesis and precursor to histamine.

    L-Valine: A branched-chain amino acid important for muscle metabolism.

    L-Tryptophan: A precursor to serotonin and melatonin, involved in mood regulation.

    L-Tyrosine: A precursor to neurotransmitters like dopamine and norepinephrine.

Properties

CAS No.

562837-55-2

Molecular Formula

C37H44N10O7

Molecular Weight

740.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C37H44N10O7/c1-20(2)32(38)36(52)46-30(13-23-16-39-18-42-23)35(51)45-29(12-22-15-41-27-6-4-3-5-26(22)27)34(50)44-28(11-21-7-9-25(48)10-8-21)33(49)47-31(37(53)54)14-24-17-40-19-43-24/h3-10,15-20,28-32,41,48H,11-14,38H2,1-2H3,(H,39,42)(H,40,43)(H,44,50)(H,45,51)(H,46,52)(H,47,49)(H,53,54)/t28-,29-,30-,31-,32-/m0/s1

InChI Key

FBSQDGKVYPWVQB-XDIGFQIYSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC5=CN=CN5)C(=O)O)N

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC5=CN=CN5)C(=O)O)N

Origin of Product

United States

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